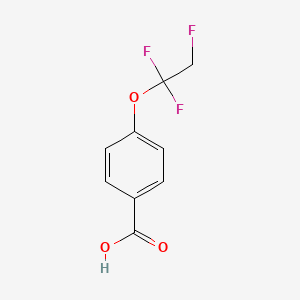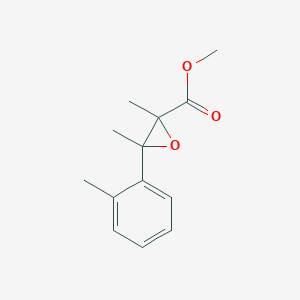
Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a methyl ester group and a tolyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate typically involves the reaction of 2,3-dimethyl-2-butene with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often include the use of a catalyst such as a metal oxide or a peracid. The methyl ester group is introduced through esterification reactions involving methanol and a carboxylic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyloxirane: A simpler oxirane compound with similar reactivity.
Aziridine-2-carboxylic acid derivatives: Compounds with a similar three-membered ring structure but containing nitrogen instead of oxygen.
Uniqueness
Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate is unique due to the presence of both a methyl ester group and a tolyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 2,3-dimethyl-3-(2-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-9-7-5-6-8-10(9)12(2)13(3,16-12)11(14)15-4/h5-8H,1-4H3 |
Clave InChI |
URWWIZGZESGJFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(C(O2)(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



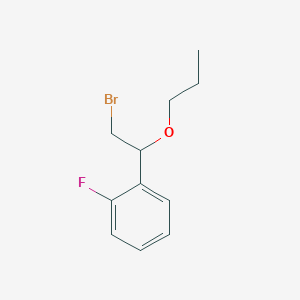

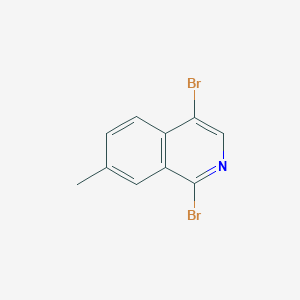

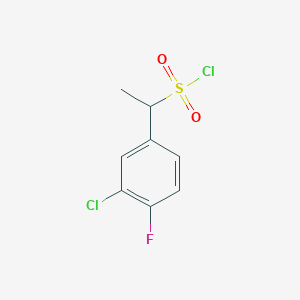

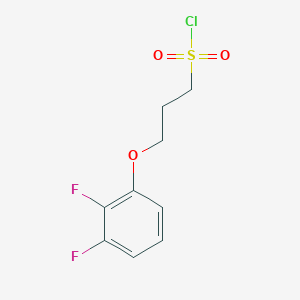
![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)

![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
